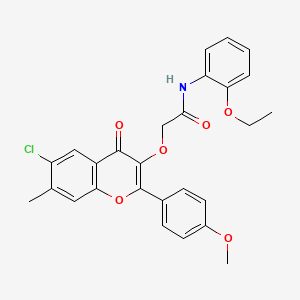
2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Chromen-4-one Core: This step involves the condensation of appropriate starting materials under acidic or basic conditions to form the chromen-4-one core.
Substitution Reactions: Introduction of the chloro, methoxy, and methyl groups through electrophilic aromatic substitution reactions.
Etherification: The chromen-4-one core is then reacted with an appropriate phenol derivative to introduce the ether linkage.
Amidation: Finally, the acetamide group is introduced through an amidation reaction using suitable reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group in the chromen-4-one core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: The biochemical pathways affected by the compound, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-Chloro-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl)oxy)acetamide
- 2-((6-Chloro-2-(4-methoxyphenyl)-7-methyl-4-oxo-4H-chromen-3-yl)oxy)-N-phenylacetamide
Properties
Molecular Formula |
C27H24ClNO6 |
|---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
2-[6-chloro-2-(4-methoxyphenyl)-7-methyl-4-oxochromen-3-yl]oxy-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H24ClNO6/c1-4-33-22-8-6-5-7-21(22)29-24(30)15-34-27-25(31)19-14-20(28)16(2)13-23(19)35-26(27)17-9-11-18(32-3)12-10-17/h5-14H,4,15H2,1-3H3,(H,29,30) |
InChI Key |
SWLDDBSHRGBCPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(OC3=C(C2=O)C=C(C(=C3)C)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















